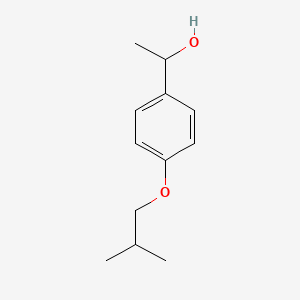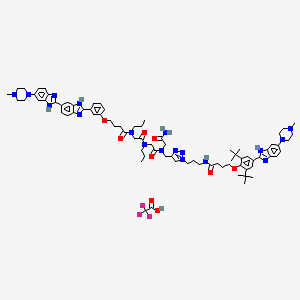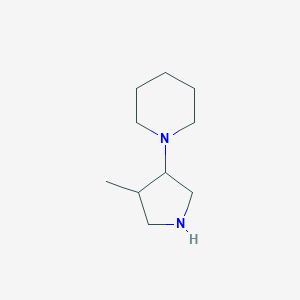
Amino Formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amino formate can be synthesized through the reaction of isocyanic acid (HNCO) with water (H2O) in the presence of hydrochloric acid (HCl) as a catalyst. This reaction occurs at low temperatures, around 20 K, and results in the formation of this compound . Another method involves the reaction of formic acid with ammonia under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reaction of formic acid with ammonia. The reaction is carried out in a reactor where formic acid and ammonia are mixed in the presence of a catalyst, such as a metal oxide, at elevated temperatures and pressures. The resulting this compound is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Amino formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formamide (HCONH2) in the presence of oxidizing agents.
Reduction: It can be reduced to formic acid and ammonia under reducing conditions.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Formamide (HCONH2).
Reduction: Formic acid (HCOOH) and ammonia (NH3).
Substitution: Various substituted formates depending on the reagents used.
Applications De Recherche Scientifique
Amino formate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential role in amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
Amino formate can be compared with other similar compounds, such as:
Formic Acid (HCOOH): A simple carboxylic acid with a formyl group.
Formamide (HCONH2): A derivative of formic acid with an amide group.
Methyl Formate (HCOOCH3): An ester of formic acid and methanol.
Uniqueness: this compound is unique due to the presence of both an amino group and a formate group, which allows it to participate in a wide range of chemical reactions. Its ability to act as a donor of formyl groups makes it valuable in organic synthesis and biochemical processes.
Comparaison Avec Des Composés Similaires
- Formic Acid (HCOOH)
- Formamide (HCONH2)
- Methyl Formate (HCOOCH3)
Propriétés
Formule moléculaire |
CH3NO2 |
|---|---|
Poids moléculaire |
61.040 g/mol |
Nom IUPAC |
amino formate |
InChI |
InChI=1S/CH3NO2/c2-4-1-3/h1H,2H2 |
Clé InChI |
RQGNEYFWHWFECS-UHFFFAOYSA-N |
SMILES canonique |
C(=O)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)


![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
![[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)


![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)


